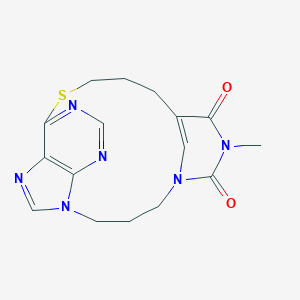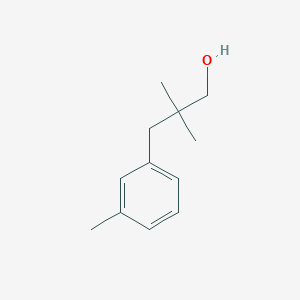
Methyl 9-acridinecarboxylate
Overview
Description
Methyl 9-acridinecarboxylate: is an organic compound with the molecular formula C15H11NO2 It is a derivative of acridine, a nitrogen-containing heterocycle known for its broad range of biological activities and industrial applications
Mechanism of Action
Target of Action
Methyl 9-acridinecarboxylate, also known as Methyl acridine-9-carboxylate, is a derivative of acridine . Acridine derivatives are known for their high cytotoxic activity and are being extensively researched as potential anti-cancer drugs . The primary targets of these compounds are often DNA and specific proteins involved in cell proliferation .
Mode of Action
It is known that acridine derivatives, in general, can intercalate into dna, disrupting its structure and function . This can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death . Some acridine derivatives also have a DNA-methylating moiety, which can further modify the DNA and disrupt its function .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in DNA replication and transcription, given its potential to intercalate into DNA . This can affect the cell cycle and lead to apoptosis, or programmed cell death . The exact pathways and their downstream effects would depend on the specific cells and tissues involved.
Result of Action
The result of this compound’s action would be the inhibition of cell proliferation, leading to cell death . This is due to its potential to disrupt DNA structure and function, inhibiting DNA replication and transcription . Therefore, it could potentially be used as an anti-cancer agent.
Biochemical Analysis
Biochemical Properties
Methyl 9-acridinecarboxylate is a solid substance that is soluble in chloroform Acridine derivatives have been found to demonstrate exceptional redox properties in their excited state .
Cellular Effects
These compounds have been observed to increase neurite outgrowth of dopaminergic neurons independent of dopamine uptake into these neurons .
Molecular Mechanism
Acridine derivatives are known to intercalate into double-stranded DNA, which can impact biological processes involving DNA and related enzymes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored in dry conditions at room temperature .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Related compounds like 9-methyl-β-carboline have shown restorative effects in animal models of Parkinson’s disease .
Metabolic Pathways
Acridine derivatives are known to be involved in various metabolic processes .
Transport and Distribution
It is soluble in chloroform, suggesting it may be able to pass through lipid membranes .
Subcellular Localization
Related compounds like 9-methyl-β-carboline have been observed to show both nuclear and cytoplasmic localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-acridinecarboxylate can be synthesized through several methods. One common approach involves the esterification of 9-acridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 9-acridinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-acridinecarboxylic acid.
Reduction: Reduction reactions can convert it to 9-acridinecarboxylate derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 9-acridinecarboxylic acid.
Reduction: Various 9-acridinecarboxylate derivatives.
Substitution: Substituted acridine derivatives with different functional groups.
Scientific Research Applications
Methyl 9-acridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: It serves as a fluorescent probe for studying biological molecules and processes.
Industry: It is used in the development of dyes and pigments due to its vibrant fluorescence properties.
Comparison with Similar Compounds
9-Acridinecarboxylic acid: The parent compound of methyl 9-acridinecarboxylate, differing only by the presence of a carboxylic acid group instead of an ester.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalation properties.
Quinacrine: Another acridine derivative with antimalarial and anticancer activities.
Uniqueness: this compound is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl acridine-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWHWYBRRVQFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199324 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5132-81-0 | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5132-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005132810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acridinecarboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)

